molecular formula C17H15NO2 B13043689 (3S)-3-Amino-3-(2-anthryl)propanoic acid

(3S)-3-Amino-3-(2-anthryl)propanoic acid

Cat. No.: B13043689
M. Wt: 265.31 g/mol
InChI Key: TYYSZWIPRYNXTQ-INIZCTEOSA-N
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Description

(3S)-3-Amino-3-(2-anthryl)propanoic acid is an organic compound that belongs to the class of amino acids It features an anthryl group attached to the alpha carbon of the amino acid backbone, which imparts unique properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and amino acids.

    Functional Group Introduction: The anthryl group is introduced to the amino acid backbone through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-anthryl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthryl group to dihydroanthracene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized anthracene derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

(3S)-3-Amino-3-(2-anthryl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-anthryl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions through its binding and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-naphthyl)propanoic acid: Similar structure but with a naphthyl group instead of an anthryl group.

    (3S)-3-Amino-3-(2-phenyl)propanoic acid: Features a phenyl group, leading to different chemical and biological properties.

Uniqueness

(3S)-3-Amino-3-(2-anthryl)propanoic acid is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(3S)-3-amino-3-anthracen-2-ylpropanoic acid

InChI

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1

InChI Key

TYYSZWIPRYNXTQ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N

Origin of Product

United States

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